4-[6-Bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol
Overview
Description
“4-[6-Bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol” is a chemical compound with the linear formula C21H14BrNO. It has a molecular weight of 376.256 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core, which is a nitrogen-containing bicyclic compound. It also contains bromine and chlorine substituents .Mechanism of Action
4-[6-Bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol's mechanism of action is not fully understood, but it is believed to act on various cellular pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of enzymes involved in DNA replication, which can lead to cell death. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cells. In addition to its anti-cancer properties, this compound has been found to have antioxidant activity, which can help protect cells from damage caused by free radicals. This compound has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[6-Bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol in lab experiments is its unique structure and properties, which make it a promising candidate for further investigation. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other chemical compounds. However, one limitation of using this compound in lab experiments is its relatively high cost, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research involving 4-[6-Bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol. One area of focus is in the development of new anti-cancer drugs. Further studies are needed to determine the optimal dosage and administration of this compound for the treatment of cancer. Additionally, more research is needed to fully understand this compound's mechanism of action and its potential use in the treatment of other diseases, such as infectious diseases and inflammatory disorders.
Scientific Research Applications
4-[6-Bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol has been the focus of several scientific research studies due to its potential as a therapeutic agent. One area of research has been in the development of new anti-cancer drugs. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been found to have anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of infectious diseases.
Safety and Hazards
properties
IUPAC Name |
4-[6-bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrClNO/c22-14-7-10-20-18(11-14)17(16-3-1-2-4-19(16)23)12-21(24-20)13-5-8-15(25)9-6-13/h1-12,25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJDEVWYXSISLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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